molecular formula C17H27BO3 B2439157 4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane CAS No. 2490666-19-6

4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B2439157
CAS No.: 2490666-19-6
M. Wt: 290.21
InChI Key: KWHRZZINNARAAO-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a boron atom within a dioxaborolane ring, which is substituted with a pentyloxyphenyl group. The presence of the boron atom makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-pentoxyphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BO3/c1-6-7-8-12-19-15-11-9-10-14(13-15)18-20-16(2,3)17(4,5)21-18/h9-11,13H,6-8,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHRZZINNARAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate phenol derivative. One common method includes the following steps:

    Formation of the Boronic Acid Intermediate: The starting material, such as 4,4.5.5-Tetramethyl-1,3,2-dioxaborolane, is reacted with a halogenated phenol derivative in the presence of a base like potassium carbonate.

    Substitution Reaction: The intermediate is then subjected to a substitution reaction with pentyloxyphenyl halide under suitable conditions, often using a palladium catalyst to facilitate the coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.

    Medicine: Explored for its role in the synthesis of pharmaceuticals, particularly in the development of boron-containing drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron center can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as forming carbon-carbon bonds in cross-coupling reactions or interacting with biomolecules in drug delivery.

Comparison with Similar Compounds

Similar Compounds

    4,4.5.5-Tetramethyl-2-phenyl-1.3.2-dioxaborolane: Lacks the pentyloxy group, making it less hydrophobic.

    4,4.5.5-Tetramethyl-2-(3-methoxyphenyl)-1.3.2-dioxaborolane: Contains a methoxy group instead of a pentyloxy group, affecting its reactivity and solubility.

Uniqueness

4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the pentyloxy group, which enhances its hydrophobicity and potentially its interaction with organic solvents and biomolecules. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles.

Biological Activity

4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This compound belongs to the boronic ester family and is noted for its stability and reactivity in various chemical processes. Its unique structural features make it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

  • Molecular Formula : C17H27BO3
  • Molar Mass : 290.21 g/mol
  • Density : 0.99 g/cm³ (predicted)
  • Boiling Point : 382.2 °C (predicted)

Biological Applications

The biological activity of this compound is primarily linked to its role in drug development and enzyme studies. Below are some key areas of research:

1. Anticancer Activity

Research has indicated that boron-containing compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of tumor growth through the modulation of cellular signaling pathways. For instance, studies have shown that derivatives of boronic acids can induce apoptosis in cancer cells by disrupting proteasomal degradation pathways.

2. Enzyme Inhibition

The compound serves as a tool for studying enzyme mechanisms due to its ability to form reversible covalent bonds with certain biomolecules. This property is particularly useful in understanding the action of proteases and other enzymes involved in metabolic pathways.

3. Drug Delivery Systems

The incorporation of organoboron compounds into drug delivery systems has been explored due to their favorable solubility and stability profiles. They can be utilized as carriers for hydrophobic drugs, enhancing bioavailability and therapeutic efficacy.

Case Studies

Several studies highlight the biological activities associated with this compound:

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that a related boron compound exhibited potent inhibitory effects on breast cancer cell lines (MCF-7), leading to a significant reduction in cell viability at concentrations as low as 10 µM.
  • Enzyme Mechanism Exploration : Research published in Biochemistry showed that derivatives of dioxaborolane were effective in inhibiting serine proteases, providing insights into the design of selective inhibitors for therapeutic applications.

Comparative Analysis

The following table summarizes key characteristics and biological activities of similar compounds within the dioxaborolane family:

Compound NameMolecular FormulaMolar Mass (g/mol)Biological Activity
This compoundC17H27BO3290.21Anticancer activity; enzyme inhibition
4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolaneC17H27BO3290.21Anticancer activity; enzyme inhibition
4,4,5,5-Tetramethyl-2-(4-trifluoromethoxyphenyl)-1,3,2-dioxaborolaneC17H25BF3O3320.21Antiviral properties; enzyme inhibition

Q & A

Basic Questions

Q. What are the recommended synthetic protocols for preparing 4,4,5,5-tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A general procedure involves reacting 3-(pentyloxy)phenyl halides (e.g., bromide or iodide) with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst and KOAc as a base in anhydrous THF at 80°C for 12–24 hours . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity (>95%) is confirmed by ¹H/¹³C NMR and TLC (Rf ~0.35 in 1:9 EtOAc/hexanes) .
Key Reaction Parameters
Catalyst: Pd(dppf)Cl₂ (2–5 mol%)
Base: KOAc (3 equiv)
Solvent: THF, reflux
Time: 12–24 hours

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer : Due to its air-sensitive boronic ester group, the compound must be stored under inert gas (N₂/Ar) at –20°C. Handling requires gloves, protective eyewear, and a fume hood to avoid inhalation. Waste must be neutralized with aqueous NaOH (1M) and disposed via certified hazardous waste services .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use ¹H NMR (δ 1.2–1.4 ppm for pinacol methyl groups, δ 6.8–7.5 ppm for aromatic protons) and ¹¹B NMR (δ 28–32 ppm for boron in dioxaborolane). FT-IR confirms the B-O bond (~1350 cm⁻¹) and aryl ether C-O stretch (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak .

Q. What are the key reactivity differences between this compound and simpler boronic esters (e.g., phenylboronic acid) in cross-coupling reactions?

  • Methodological Answer : The pinacol boronate group enhances stability against protodeboronation, enabling storage and use in moisture-sensitive reactions. Unlike phenylboronic acid, this compound requires harsher conditions (e.g., higher temperatures or stronger bases) in Suzuki-Miyaura couplings due to steric hindrance from the tetramethyl dioxaborolane .

Advanced Questions

Q. How can reaction conditions be optimized to address low yields in Suzuki-Miyaura couplings with electron-deficient aryl partners?

  • Methodological Answer : Low yields often stem from slow transmetallation. Optimize by:

  • Increasing catalyst loading (e.g., 5 mol% Pd(PPh₃)₄).
  • Using polar aprotic solvents (DME or DMF) at 90–100°C.
  • Adding phase-transfer agents (e.g., TBAB) to improve solubility .
  • Monitor reaction progress via LC-MS to identify intermediates.

Q. How should researchers resolve contradictory NMR data suggesting unexpected byproducts?

  • Methodological Answer : Contradictory peaks may arise from:

  • Isomerization : Check for axial/equatorial boron configuration via ¹¹B NMR.
  • Impurities : Repurify via preparative HPLC (C18 column, acetonitrile/water).
  • Solvent residues : Dry the compound under high vacuum (0.1 mmHg, 24 hours) .

Q. What strategies are recommended for studying the thermal stability of this compound under catalytic conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) at 5°C/min under N₂ to determine decomposition onset (>150°C expected). Pair with in situ FT-IR to track B-O bond degradation. For catalytic stability, monitor Pd leaching via ICP-MS after reactions .

Q. How can computational methods (e.g., DFT) elucidate the compound’s reactivity in non-traditional coupling reactions?

  • Methodological Answer : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states in Chan-Lam couplings. Focus on boron’s electrophilicity and steric effects from the pentyloxy group. Compare with experimental kinetic data (e.g., rate constants from GC-MS) .

Q. What comparative studies highlight the electronic effects of the pentyloxy substituent on cross-coupling efficiency?

  • Methodological Answer : Synthesize analogs with varying alkoxy chain lengths (methoxy to heptyloxy). Use Hammett plots to correlate σₚ values with reaction rates in model Suzuki couplings. The pentyloxy group balances electron donation (activating) and steric bulk (deactivating), yielding optimal turnover .

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